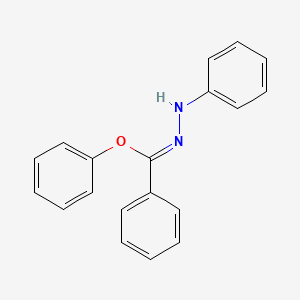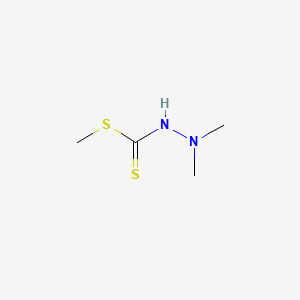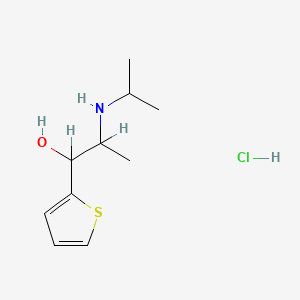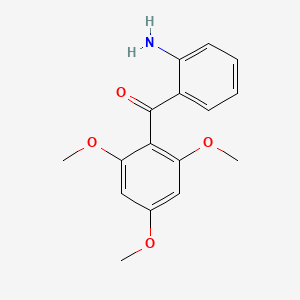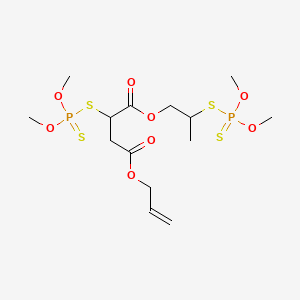
Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple phosphinothioyl groups and ester linkages, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, reducing the risk of side reactions and ensuring a high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl groups to phosphine oxides.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism by which Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester exerts its effects involves interactions with various molecular targets. The phosphinothioyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways within cells .
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1,4-dimethyl ester
- Succinic acid, mercapto-, dimethyl ester, S-ester with O,O-dimethyl phosphorodithioate
- Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1,4-bis(2-ethoxyethyl) ester
Uniqueness
Compared to similar compounds, Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester is unique due to its multiple phosphinothioyl groups and the presence of a propenyl ester linkage. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
32358-07-9 |
|---|---|
Fórmula molecular |
C14H26O8P2S4 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
1-O-(2-dimethoxyphosphinothioylsulfanylpropyl) 4-O-prop-2-enyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C14H26O8P2S4/c1-7-8-21-13(15)9-12(28-24(26,19-5)20-6)14(16)22-10-11(2)27-23(25,17-3)18-4/h7,11-12H,1,8-10H2,2-6H3 |
Clave InChI |
MSCUHXPWGRRKKL-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C(CC(=O)OCC=C)SP(=S)(OC)OC)SP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



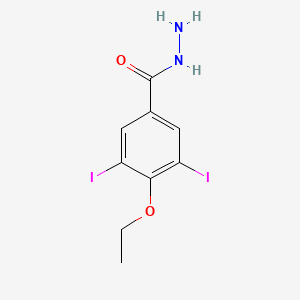
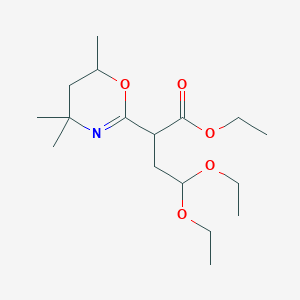
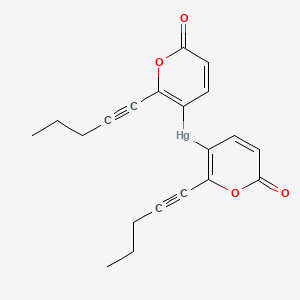
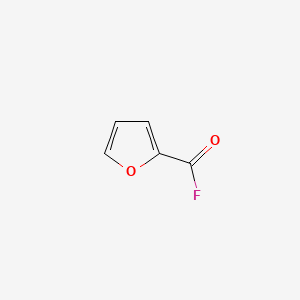
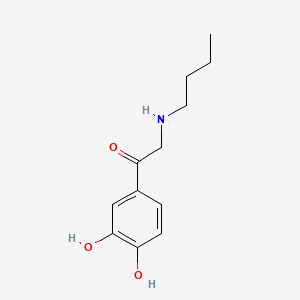

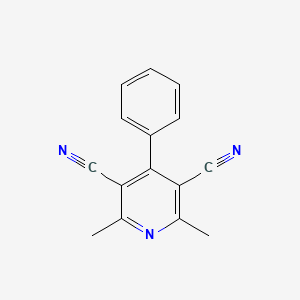
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)

